3-ethoxy-5-iodo-1H-pyrazole
CAS No.: 1207431-92-2
Cat. No.: VC2904042
Molecular Formula: C5H7IN2O
Molecular Weight: 238.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207431-92-2 |
---|---|
Molecular Formula | C5H7IN2O |
Molecular Weight | 238.03 g/mol |
IUPAC Name | 3-ethoxy-5-iodo-1H-pyrazole |
Standard InChI | InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) |
Standard InChI Key | MNAXEYCEGXEKQT-UHFFFAOYSA-N |
SMILES | CCOC1=NNC(=C1)I |
Canonical SMILES | CCOC1=NNC(=C1)I |
Introduction
Chemical Identity and Properties
3-Ethoxy-5-iodo-1H-pyrazole represents an important class of heterocyclic compounds characterized by a five-membered ring containing adjacent nitrogen atoms. The specific positioning of the ethoxy group at the 3-position and the iodine atom at the 5-position creates a molecule with distinct chemical and physical properties that contribute to its usefulness in synthetic chemistry.
Basic Chemical Information
The compound 3-ethoxy-5-iodo-1H-pyrazole is identified by its unique molecular structure and associated chemical identifiers. It has a well-defined set of properties that make it identifiable and distinguishable from related compounds. The molecule contains a pyrazole core with specific substitutions that determine its reactivity patterns and potential applications.
Table 1: Chemical Identity and Properties of 3-Ethoxy-5-Iodo-1H-Pyrazole
Property | Value |
---|---|
CAS Number | 1207431-92-2 |
Molecular Formula | C₅H₇IN₂O |
Molecular Weight | 238.03 g/mol |
IUPAC Name | 3-ethoxy-5-iodo-1H-pyrazole |
Standard InChI | InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) |
Standard InChIKey | MNAXEYCEGXEKQT-UHFFFAOYSA-N |
SMILES | CCOC1=NNC(=C1)I |
PubChem Compound ID | 44629108 |
Physical and Chemical Characteristics
The compound's structure features a pyrazole ring with a 1H-tautomeric form, indicating that the hydrogen is attached to one of the nitrogen atoms in the ring. This tautomeric nature can influence its reactivity and binding properties in various chemical and biological systems. The ethoxy group provides a point for potential hydrogen bonding, while the iodine atom serves as a reactive site for various transformations, particularly metal-catalyzed coupling reactions.
Synthesis Methods
The synthesis of 3-ethoxy-5-iodo-1H-pyrazole involves specific reaction pathways and conditions to ensure high yield and purity. Understanding these synthetic routes is essential for researchers working with this compound in various applications.
General Synthetic Approaches
The synthesis of 3-ethoxy-5-iodo-1H-pyrazole typically involves cyclization reactions starting from appropriate precursors. This process requires careful control of reaction conditions to ensure regioselectivity and high yield. The synthesis pathway often begins with the preparation of suitable precursors that can undergo cyclization to form the pyrazole ring, followed by functionalization steps to introduce the ethoxy and iodo groups at the desired positions.
One reported approach involves the reaction of hydrazine monohydrochloride with diethyl 2-(ethoxymethylene)malonate, which serves as a key step in establishing the pyrazole core structure. This reaction provides a foundation for further transformations to introduce the iodo substituent at the 5-position.
Industrial Scale Production
For industrial-scale production of 3-ethoxy-5-iodo-1H-pyrazole, continuous flow reactors are often employed to enhance efficiency and yield. This approach offers several advantages over traditional batch processes, including better heat transfer, improved mixing, and more precise control of reaction parameters.
Chemical Reactions and Reactivity
3-Ethoxy-5-iodo-1H-pyrazole exhibits distinctive reactivity patterns that make it valuable in organic synthesis. The presence of specific functional groups within its structure enables participation in various chemical transformations.
Cross-Coupling Reactions
One of the most significant applications of 3-ethoxy-5-iodo-1H-pyrazole lies in cross-coupling reactions. The compound readily participates in Suzuki-Miyaura and Negishi reactions, leveraging the reactivity of the iodo substituent at the 5-position. These palladium-catalyzed reactions allow for the formation of diverse substituted pyrazoles through carbon-carbon bond formation.
In Suzuki-Miyaura coupling, 3-ethoxy-5-iodo-1H-pyrazole reacts with boronic acids or esters in the presence of a palladium catalyst and base to form new carbon-carbon bonds. This reaction is particularly valuable for introducing aryl or vinyl groups at the 5-position of the pyrazole ring, creating more complex molecular structures with potential applications in medicinal chemistry.
Similarly, Negishi coupling allows for the reaction of 3-ethoxy-5-iodo-1H-pyrazole with organozinc reagents, providing another versatile method for carbon-carbon bond formation. These reactions significantly expand the structural diversity that can be achieved using this compound as a starting material.
Functionalization Possibilities
Beyond cross-coupling reactions, 3-ethoxy-5-iodo-1H-pyrazole can undergo various other transformations to create more complex molecules. The ethoxy group at the 3-position and the N-H bond of the pyrazole ring provide additional sites for potential functionalization.
For example, the N-H position can be alkylated or arylated to create N-substituted derivatives with modified properties. This type of transformation is demonstrated in related pyrazole chemistry, as seen in the synthesis of compounds such as methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate and its derivatives.
Analytical Characterization
Proper characterization of 3-ethoxy-5-iodo-1H-pyrazole is essential for confirming its structure, purity, and properties. Various analytical techniques provide complementary information about different aspects of the molecule.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the primary methods for characterizing 3-ethoxy-5-iodo-1H-pyrazole and confirming its structure. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively.
In the ¹H NMR spectrum of 3-ethoxy-5-iodo-1H-pyrazole, key signals include those corresponding to the ethoxy group (typically a triplet for the methyl protons and a quartet for the methylene protons), the single proton on the pyrazole ring, and the N-H proton. The exact chemical shifts and coupling patterns can provide confirmation of the structure and purity of the compound.
Mass Spectrometry (MS) is another vital technique for the characterization of 3-ethoxy-5-iodo-1H-pyrazole, providing information about its molecular weight and fragmentation pattern. The presence of iodine in the molecule creates a distinctive isotope pattern that can be readily identified in the mass spectrum.
Additional Analytical Methods
Infrared (IR) spectroscopy offers insights into the functional groups present in 3-ethoxy-5-iodo-1H-pyrazole. Characteristic absorption bands corresponding to the N-H stretch, C=N bonds in the pyrazole ring, and C-O stretch of the ethoxy group can be observed in the IR spectrum.
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are typically employed to assess the purity of synthesized 3-ethoxy-5-iodo-1H-pyrazole and to monitor reactions involving this compound.
Applications and Research Findings
3-Ethoxy-5-iodo-1H-pyrazole has found significant applications in various fields, particularly in organic synthesis and drug discovery. Its unique structural features make it a valuable building block for creating more complex molecules with specific properties and functions.
Role in Organic Synthesis
Property | 3-Ethoxy-5-iodo-1H-pyrazole | 3-Ethoxy-4-iodo-5-methyl-1H-pyrazole | 3-Ethoxy-1H-pyrazole |
---|---|---|---|
CAS Number | 1207431-92-2 | 1338378-32-7 | 59292-48-7 |
Molecular Formula | C₅H₇IN₂O | C₆H₉IN₂O | C₅H₈N₂O |
Molecular Weight (g/mol) | 238.03 | 252.053 | 112.13 |
Position of Iodo Substituent | 5-position | 4-position | No iodo substituent |
Additional Substituents | None | Methyl at 5-position | None |
This comparison highlights the structural differences among related compounds, particularly in terms of the position of the iodo substituent and the presence of additional groups. These structural variations can significantly influence the reactivity, physical properties, and potential applications of each compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume